Product packaging for Emetamine(Cat. No.:CAS No. 483-19-2)

Emetamine

Cat. No.: B1202765
CAS No.: 483-19-2
M. Wt: 476.6 g/mol
InChI Key: MBYXEBXZARTUSS-HMHJJOSWSA-N
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Description

Emetamine (CAS 483-19-2) is a natural isoquinoline alkaloid found in ipecac, with the molecular formula C29H36N2O4 and a molecular weight of 476.61 g/mol . It is structurally related to the compound emetine, from which it can be derived via dehydrogenation . As a research chemical, Emetine, a closely related compound, functions by inhibiting protein synthesis in eukaryotic cells. It achieves this by irreversibly binding to the 40S ribosomal subunit, thereby blocking the movement of ribosomes along mRNA and halting polypeptide chain elongation . This core mechanism makes it a valuable tool for researchers studying protein biosynthesis, cellular processes, and programmed cell death. Recent scientific investigations have highlighted the potential of emetine and its analogues in virology research, where they have shown activity against viruses such as SARS-CoV-2 by inhibiting viral replication and by binding to key viral proteins like the main protease (Mpro) . Emetine has also been studied for its ability to inhibit HIF-1α protein stability and suppress BRD4, RhoA, and Rho-kinases, pointing to its broader utility in oncological and immunological research . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) must be consulted and adhered to prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36N2O4 B1202765 Emetamine CAS No. 483-19-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

483-19-2

Molecular Formula

C29H36N2O4

Molecular Weight

476.6 g/mol

IUPAC Name

(2R,3R,11bS)-2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine

InChI

InChI=1S/C29H36N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h7,9,13-16,18,21,25H,6,8,10-12,17H2,1-5H3/t18-,21-,25-/m0/s1

InChI Key

MBYXEBXZARTUSS-HMHJJOSWSA-N

SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NC=CC5=CC(=C(C=C54)OC)OC)OC)OC

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1CC4=NC=CC5=CC(=C(C=C54)OC)OC)OC)OC

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NC=CC5=CC(=C(C=C54)OC)OC)OC)OC

Other CAS No.

483-19-2

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Emetamine

Botanical Sources and Phytogeographical Distribution of Emetamine-Producing Plants

This compound is a naturally occurring alkaloid found predominantly within the Rubiaceae family, a large and cosmopolitan family of flowering plants with significant diversity concentrated in humid tropical and subtropical regions globally. wikidata.orgmetabolomicsworkbench.orgwikipedia.orgontosight.airesearchgate.net The primary botanical source of this compound is Psychotria ipecacuanha, which is also known by its synonyms Cephaelis ipecacuanha and Carapichea ipecacuanha. wikidata.orgnih.govwikipedia.orgnih.govlipidmaps.orguni.lunih.govmitoproteome.orgnih.govuni.lu This herbaceous plant is native to Central and South America, with its natural distribution encompassing countries such as Brazil, Costa Rica, Nicaragua, Panama, and Colombia. nih.govuni.lu Beyond its native range, Psychotria ipecacuanha is also cultivated in various other parts of the world, including India and Southeast Asia, and has been reported in Nigeria. wikipedia.orgnih.govnih.gov

The roots of Psychotria ipecacuanha are particularly rich in alkaloids, serving as a significant source of this compound alongside other related isoquinoline (B145761) alkaloids such as emetine (B1671215), cephaeline (B23452), protoemetine (B1220032), psychotrine, and O-methylpsychotrine. nih.govwikipedia.orglipidmaps.orguni.lunih.govnih.govmitoproteome.orgnih.govnih.govwikipedia.orguni.lu

Table 1: Key Botanical Sources and Distribution of this compound-Producing Plants

Botanical Name (Synonyms)FamilyPrimary Region of OriginOther Regions of Cultivation/OccurrenceKey Plant Part Containing this compound
Psychotria ipecacuanha (Cephaelis ipecacuanha, Carapichea ipecacuanha)RubiaceaeCentral and South America (Brazil, Costa Rica, Nicaragua, Panama, Colombia) nih.govuni.luIndia, Southeast Asia, Nigeria wikipedia.orgnih.govnih.govRoots nih.govwikipedia.orglipidmaps.orguni.lunih.govnih.gov

Research-Oriented Extraction and Purification Strategies for this compound

The extraction of this compound from its natural botanical sources typically involves methodologies aimed at isolating alkaloids from plant matrices. Common research-oriented extraction techniques for natural products and plant extracts include maceration, percolation, decoction, reflux extraction, and Soxhlet extraction. nih.govnih.gov More modern and efficient methods, such as ultrasound-assisted extraction, microwave-assisted extraction, supercritical fluid extraction, and pressurized liquid extraction, are also employed, offering advantages like reduced solvent usage and shorter extraction times. nih.gov For ipecac alkaloids, including this compound, ethanolic extracts have been widely utilized in phytochemical analyses. nih.gov

Following extraction, the crude plant extracts contain a complex mixture of compounds, necessitating purification to isolate this compound. Chromatographic techniques are central to the purification of natural products due to their robustness, selectivity, and high resolution. nih.gov Strategies commonly applied in research for the separation and purification of bioactive compounds from plant extracts include High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), High-Speed Countercurrent Chromatography (HSCCC), and Column Chromatography (CC). nih.gov These methods enable the separation of compounds based on their physicochemical properties, allowing for the isolation of this compound from other alkaloids and plant constituents.

Methodologies for Quantitative and Qualitative Assessment of this compound in Natural Extracts

The assessment of this compound in natural extracts involves both qualitative and quantitative methodologies. Qualitative assessment focuses on identifying the presence or absence of this compound, while quantitative assessment aims to determine its precise concentration.

Chromatographic techniques are indispensable for both types of assessment. Thin Layer Chromatography (TLC) is a widely used qualitative method for detecting emetic alkaloids, including this compound, in plant extracts. With TLC, compounds can be visualized under visible and ultraviolet light, and their presence can be confirmed by comparison with authentic standards. While primarily qualitative, TLC can also provide a semi-quantitative estimation of concentration based on the intensity of the spots.

For accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a standard and highly effective technique. uni.lu HPLC allows for the precise measurement of this compound concentrations in complex natural extracts. Beyond chromatography, various spectroscopic techniques are employed for the comprehensive characterization and identification of this compound and other bioactive compounds in plant extracts. These include Fourier Transform Infra-Red (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Spectroscopic data provides detailed structural information, confirming the identity of the isolated compound.

Biosynthetic Pathways of Emetamine

Identification of Key Precursor Compounds and Metabolic Intermediates

The biosynthesis of emetamine, along with related ipecac alkaloids like emetine (B1671215) and cephaeline (B23452), originates from two primary precursor compounds: L-tyrosine and geranyl diphosphate (B83284) wikipedia.org.

L-tyrosine : This aromatic amino acid serves as the initial precursor for the isoquinoline (B145761) moiety of this compound. L-tyrosine is hydroxylated to L-DOPA (L-3,4-dihydroxyphenylalanine) fishersci.cawikipedia.orgebi.ac.uk. L-DOPA then undergoes decarboxylation to form dopamine (B1211576) fishersci.cawikipedia.orgebi.ac.uk. Dopamine is a crucial intermediate that contributes to the tetrahydroisoquinoline portion of the alkaloid structure wikipedia.org.

Geranyl Diphosphate : This compound is the starting point for the monoterpenoid indole (B1671886) alkaloid pathway, leading to the secoiridoid part of the molecule. Geranyl diphosphate is synthesized via the mevalonate (B85504) pathway wikipedia.org. Through a series of enzymatic steps, geranyl diphosphate is converted to secologanin (B1681713) wikipedia.org. Secologanin is a secoiridoid monoterpene that provides the C9-C10 unit of the ipecac alkaloids wikipedia.org.

Metabolic Intermediates : The convergence of these two pathways occurs through a Pictet-Spengler reaction between dopamine and secologanin wikipedia.org. This reaction yields N-deacetylisoipecoside (S-form) and N-deacetylipecoside (R-form) wikipedia.org. The S-form then proceeds through a series of transformations, including O-methylations, deglucosylation, and reduction, to form protoemetine (B1220032) wikipedia.org. Protoemetine subsequently reacts with another molecule of dopamine to yield 7'-O-demethylcephaeline, a direct precursor to cephaeline and, by extension, related emetine-type alkaloids like this compound wikipedia.org.

Elucidation of Enzymatic Transformations and Catalytic Steps in this compound Biogenesis

The intricate process of this compound biogenesis involves several key enzymatic transformations:

Tyrosine Hydroxylase : This enzyme catalyzes the hydroxylation of L-tyrosine to L-DOPA, a critical step in the formation of the isoquinoline precursor fishersci.cawikipedia.org.

Aromatic L-amino acid decarboxylase (AADC) / DOPA Decarboxylase : L-DOPA is subsequently converted to dopamine through the action of this enzyme, which decarboxylates L-DOPA fishersci.cawikipedia.orgdovepress.comsigmaaldrich.com.

Secologanin Synthase : While the full enzymatic cascade leading from geranyl diphosphate to secologanin is complex, secologanin synthase is known to be involved in the formation of secologanin from loganin (B1675030) wikipedia.org.

Pictet-Spengler Reaction : This non-enzymatic or enzyme-catalyzed condensation reaction between dopamine and secologanin is a pivotal step, forming the initial alkaloid backbone, N-deacetylisoipecoside (S-form) and N-deacetylipecoside (R-form) wikipedia.org.

Methyltransferases, Glucosidases, and Reductases : Following the Pictet-Spengler reaction, the S-form of N-deacetylisoipecoside undergoes a series of modifications, including O-methylations, deglucosylation, and reduction steps, catalyzed by specific enzymes, ultimately leading to protoemetine wikipedia.org.

Further enzymatic steps, including the reaction of protoemetine with another dopamine molecule, lead to the formation of 7'-O-demethylcephaeline and subsequently emetine and its derivatives like this compound wikipedia.org.

Biotechnological Approaches for In Vitro Bioproduction and Enhanced this compound Synthesis

Biotechnological strategies, particularly in vitro culture techniques, offer promising avenues for the enhanced production of this compound and related alkaloids. These approaches aim to overcome limitations associated with traditional plant harvesting, such as low yields and environmental concerns researchgate.netnih.gov.

Callus Cultures : Callus cultures derived from plant tissues, such as leaf segments of Cephaelis ipecacuanha, have been successfully induced and utilized for the bioproduction of emetine and cephaeline, which are structurally and biosynthetically related to this compound semanticscholar.orgresearchgate.netresearchgate.netscribd.comresearchgate.net. These undifferentiated cell masses can be grown in controlled environments, providing a consistent source of secondary metabolites brieflands.com.

Precursor Supplementation : A key strategy to enhance alkaloid production in vitro involves supplementing the culture medium with biosynthetic precursors. Research has shown that the addition of L-DOPA and L-methionine to modified Gamborg medium significantly increased the extracellular bioproduction of emetine in Cephaelis ipecacuanha callus cultures semanticscholar.orgresearchgate.net. Specifically, emetine content increased to 0.587% mg FW compared to 0.0245% mg FW in control cultures with L-DOPA and L-methionine supplementation semanticscholar.org. Similarly, L-tyrosine supplementation in Cephaelis ipecacuanha callus cultures led to an increase in emetine content to 0.335% mg FW compared to 0.016% mg FW in control cultures researchgate.net. This approach leverages the plant cells' inherent biosynthetic machinery by providing readily available building blocks, thereby channeling metabolic flux towards desired alkaloid synthesis upm.edu.my.

Table 1: Effect of Precursor Supplementation on Emetine Production in Cephaelis ipecacuanha Callus Cultures semanticscholar.orgresearchgate.net

Precursor SupplementationEmetine Content (% mg FW)
Control Cultures0.0245
L-DOPA (40 mg/L) & L-Methionine (3 mg/L)0.587
L-Tyrosine (50 mg/L)0.335

Bioreactor Systems : Temporary immersion bioreactors have also been explored for the in vitro propagation of Psychotria ipecacuanha and the regulation of emetine and cephaeline production researchgate.netresearchgate.net. These systems offer advantages in terms of scalability and automation, allowing for more efficient and controlled production of plant secondary metabolites researchgate.net.

Metabolic Engineering and Synthetic Biology : Beyond precursor feeding, advanced biotechnological approaches like metabolic engineering and synthetic biology are being developed to optimize the production of secondary metabolites nih.govfrontiersin.orgbsmiab.org. These techniques involve manipulating specific genes and pathways within host organisms (either plant cells or heterologous hosts) to enhance the synthesis and accumulation of target compounds like this compound nih.govbsmiab.org.

Chemical Synthesis and Derivatization of Emetamine

Development of Total Synthesis Strategies for Emetamine and its Stereoisomers

The total synthesis of complex natural products like this compound and its related alkaloid, emetine (B1671215), often involves multi-step approaches designed to precisely control the formation of multiple stereocenters. Emetine, for instance, possesses five chiral centers, demanding highly selective synthetic routes. [2nd search, 28] A scalable asymmetric total synthesis of (−)-emetine has been successfully developed, demonstrating the feasibility of producing such complex molecules in quantities suitable for further research. [2nd search, 14]

This synthetic strategy for (−)-emetine typically commences with readily available precursors, such as homoveratrylamine, which serves as a building block for the dimethoxyisoquinoline portion of the molecule. [2nd search, 14] Key transformations in such total syntheses often include:

Isoquinoline (B145761) Ring Formation : Methods like the Bischler–Napieralski reaction or Pictet–Spengler cyclization are fundamental for constructing the tetrahydroisoquinoline (THIQ) core, a common motif in many isoquinoline alkaloids. [2nd search, 18, 27] These reactions typically involve the condensation of a β-phenylethylamine derivative with an aldehyde or its equivalent. [2nd search, 18, 27]

Coupling and Cyclization : Subsequent steps involve coupling the distinct isoquinoline units or building blocks and forming the remaining rings of the complex pyridoisoquinoline scaffold. For emetine, this has involved processes like Michael addition and subsequent cyclization to form the benzoquinolizidine ketone intermediate. [2nd search, 14]

Stereocenter Establishment : The precise control over the configuration of each chiral center is paramount. In the total synthesis of (−)-emetine, asymmetric allylation and asymmetric transfer hydrogenation have been employed as critical steps to establish the desired stereochemistry. [2nd search, 14]

The development of total synthesis strategies for this compound and its stereoisomers requires meticulous planning to overcome challenges associated with molecular complexity, including the creation of fused-ring structures and quaternary stereocenters. [2nd search, 33]

Exploration of Stereoselective Synthetic Methodologies

Stereoselective synthetic methodologies are indispensable for the efficient and controlled construction of molecules with multiple chiral centers, such as this compound and emetine. The goal is to produce a single stereoisomer with high enantiomeric or diastereomeric purity, as different stereoisomers can exhibit distinct biological properties. [1st search, 6]

Key methodologies employed in the synthesis of complex alkaloids relevant to this compound's structure include:

Asymmetric Catalysis : This involves the use of chiral catalysts to direct the formation of new stereocenters with high selectivity. In the synthesis of (−)-emetine, asymmetric allylation and asymmetric transfer hydrogenation steps are crucial examples of such catalytic approaches. [2nd search, 14]

Chiral Auxiliaries : Chiral auxiliaries are often temporarily incorporated into a molecule to influence the stereochemical outcome of a reaction, and then removed. This approach has been successfully applied in the stereoselective construction of carbon-carbon bonds leading to complex derivatives. [1st search, 15]

Diastereoselective Reactions : These reactions exploit existing stereocenters within a molecule to control the formation of new ones. Examples include diastereoselective 1,2-addition reactions and intramolecular cyclizations. [2nd search, 27, 37]

Olefin Metathesis : This powerful reaction allows for the rearrangement of carbon-carbon double bonds and can be used to construct complex ring systems with controlled geometry, as seen in the conversion of an allyl-containing intermediate to an (E)-alkene derivative in emetine synthesis. [2nd search, 14]

The systematic preparation and comparison of various stereoisomers are often necessary to confirm proposed structures and understand their properties, especially when dealing with complex natural products. [1st search, 3, 14]

Semi-synthetic Transformations and the Generation of this compound Analogs

Semi-synthesis involves using chemical compounds isolated from natural sources as starting materials to produce novel compounds. [1st search, 20] This approach is particularly valuable for complex natural products, as it retains the intricate scaffolds provided by nature while allowing for targeted modifications to improve properties or create new derivatives. [1st search, 16, 20]

This compound itself can be viewed as a derivative of emetine, characterized by a fully aromatized isoquinoline ring. [1st search, 1] Beyond this natural relationship, extensive semi-synthetic efforts have focused on emetine to generate a variety of analogs. A primary site for chemical modification on emetine is the N-2' position. [2nd search, 2, 17, 19, 29] This secondary amine offers a "tunable point" for derivatization. [2nd search, 2, 17]

Examples of semi-synthetic transformations of emetine include the generation of:

Thiourea and Urea Derivatives : Synthesized by reacting emetine with isothiocyanates or isocyanates, respectively. [2nd search, 2, 19]

Sulfonamide Derivatives : Formed by the reaction of emetine with sulfonyl chlorides. [2nd search, 2, 19]

Carbamate and Dithiocarbamate Derivatives : Prepared through reactions with chloroformates or by forming a dithiocarbamic acid salt followed by an SN2 reaction. [2nd search, 2, 19]

Amide Derivatives : Achieved by treating emetine with appropriate cyclic anhydrides. [2nd search, 2]

These modifications are often explored to modulate biological activity, improve pharmacokinetic properties, or overcome limitations of the parent compound. [1st search, 16; 2nd search, 2, 20, 29]

Synthesis of Core Structural Motifs and Related Isoquinoline Derivatives

The isoquinoline nucleus is a prevalent and significant core structural motif found in a wide array of natural and synthetic compounds, including a vast family of alkaloids. [1st search, 19; 2nd search, 18, 33] The synthesis of isoquinoline derivatives is a highly active area in organic chemistry due to their diverse chemical and pharmacological properties. [1st search, 18, 19]

Common strategies for synthesizing isoquinoline and its derivatives include:

Bischler–Napieralski Reaction : A classic method for the synthesis of 3,4-dihydroisoquinolines, which can then be further transformed into fully aromatic isoquinolines or tetrahydroisoquinolines. [2nd search, 18]

Pictet–Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization, to form tetrahydroisoquinoline derivatives. [2nd search, 1, 18] The biosynthesis of emetine and cephaeline (B23452), for instance, begins with a Pictet-Spengler reaction involving dopamine (B1211576) and secologanin (B1681713). [2nd search, 1]

Palladium-Catalyzed Reactions : Modern synthetic approaches often utilize transition-metal catalysis, including palladium-catalyzed reactions, for the efficient construction of isoquinoline frameworks and their derivatives. [1st search, 13; 2nd search, 27]

N-Acyliminium Chemistry : This methodology provides a stereoselective approach to pyrroloisoquinoline and pyridoisoquinoline ring systems, which are structurally related to this compound. [2nd search, 16, 21, 22, 23]

The ability to synthesize these core motifs and their diverse derivatives is crucial for exploring the chemical space around natural products like this compound and for developing new compounds with tailored properties.

Structural Elucidation and Spectroscopic Characterization of Emetamine

Historical Approaches to the Determination of Emetamine's Molecular Framework

The determination of the molecular framework of complex natural products like this compound historically predates the widespread availability of modern spectroscopic instrumentation. Early investigations into alkaloids, particularly those from the ipecacuanha plant which includes this compound, involved classical chemical methods. These methods typically focused on elemental analysis to establish the empirical formula, followed by a series of chemical degradation reactions. By breaking down the complex molecule into smaller, identifiable fragments, chemists could infer the presence of specific functional groups and the connectivity of larger structural units. slideshare.netcuni.czfrontiersin.org

For instance, the structural elucidation of emetine (B1671215), a closely related alkaloid, involved determining its molecular formula (C29H40N2O4) and identifying the presence of two 6,7-dimethoxyisoquinoline (B95607) units linked by a C5H8 fragment. slideshare.net Such historical approaches relied on meticulous chemical reactions, derivative formation, and an understanding of reaction mechanisms to piece together the molecular puzzle. The presence of specific functional groups, such as methoxy (B1213986) groups, could be inferred through reactions like heating with hydroiodic acid, which yields methyl iodide. slideshare.net The nature of nitrogen atoms (secondary vs. tertiary) was also determined through chemical tests. slideshare.net These foundational chemical analyses laid the groundwork for understanding the basic skeleton of ipecacuanha alkaloids, including this compound, before the advent of more direct spectroscopic methods.

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Modern structural elucidation of this compound heavily relies on advanced spectroscopic techniques, which provide direct and detailed information about its atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic compounds, offering insights into the carbon-hydrogen framework and the spatial arrangement of atoms. For this compound, 1D NMR spectra, including carbon-13 (13C) NMR, are available and contribute to its characterization. nih.gov

Proton Nuclear Magnetic Resonance (1H NMR): While specific 1H NMR data for this compound was not detailed in the provided search results, in general, 1H NMR would reveal the number of different types of protons, their chemical environments (e.g., aromatic, aliphatic, methoxy), and their coupling relationships. This information is crucial for establishing the connectivity between atoms.

Carbon-13 Nuclear Magnetic Resonance (13C NMR): 13C NMR provides information about the carbon skeleton. The PubChem entry for this compound explicitly mentions the availability of 13C NMR spectra. nih.gov 13C NMR chemical shifts are highly sensitive to the electronic environment of carbon atoms, allowing for the differentiation of various carbon types (e.g., quaternary, methine, methylene, methyl, aromatic, and those bearing oxygen or nitrogen). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would further confirm carbon-proton and carbon-carbon connectivities, providing a comprehensive map of the molecular framework.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is indispensable for determining the precise molecular weight and elemental composition of a compound, as well as providing fragmentation patterns that offer structural clues. This compound has been characterized using mass spectrometry, including GC-MS (Gas Chromatography-Mass Spectrometry). nih.govrsc.orgchemistry-chemists.com

Exact Mass Determination: High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which is critical for unequivocally determining the molecular formula (C29H36N2O4 for this compound). The computed monoisotopic mass for this compound is 476.26750763 Da. nih.gov

Fragmentation Analysis: In mass spectrometry, the molecular ion fragments in characteristic ways, yielding a "fingerprint" of fragment ions. Analysis of these fragmentation patterns provides information about the substructures present within the molecule. For instance, the presence of specific isoquinoline (B145761) and benzoquinolizine fragments would support the proposed pyridoisoquinoline structure.

While specific detailed NMR chemical shifts or HRMS fragmentation data tables for this compound were not directly retrieved, the application of these techniques is fundamental to its structural confirmation.

X-ray Crystallography and Conformational Analysis of this compound and its Derivatives

X-ray crystallography is a powerful technique that allows for the direct determination of the three-dimensional atomic and molecular structure of crystalline compounds. wikipedia.orgyale.edu By analyzing the diffraction pattern produced when X-rays interact with the ordered lattice of a crystal, crystallographers can generate a precise 3D picture of electron density, revealing atomic positions, bond lengths, bond angles, and conformational details. wikipedia.orgnih.govnih.gov

For chiral molecules, X-ray crystallography is a definitive method for establishing absolute stereochemistry. usm.eduwikipedia.org It can also provide crucial information about the preferred conformations of molecules in the solid state, which can be relevant to their biological activity or physical properties. While this compound is mentioned in the context of other alkaloids for which X-ray diffraction has been used frontiersin.org, direct evidence of an X-ray crystal structure specifically for this compound or its direct derivatives was not found in the provided search results. However, if such a crystal structure were obtained, it would offer the most unambiguous confirmation of its molecular framework, including the precise arrangement of its rings and substituents, and its conformational preferences.

Structural Analogs and Structure Activity Relationship Sar Studies of Emetamine

Identification and Characterization of Emetamine Analogs

Several key analogs of this compound have been isolated and characterized, each possessing unique structural modifications that influence their biological profiles. These include Dehydroemetine, Cephaeline (B23452), Psychotrine, O-methylpsychotrine, and Protoemetine (B1220032).

Dehydroemetine is a synthetic derivative of emetine (B1671215), developed to exhibit a better therapeutic index. Structurally, it is characterized by a double bond in the benzo[a]quinolizidine ring system, resulting from the dehydrogenation of emetine. acs.orgjohnshopkins.edu This modification is a key differentiator from emetine. Dehydroemetine has been investigated for its antiprotozoal properties. acs.orgjohnshopkins.edu

Cephaeline is a naturally occurring ipecac alkaloid, closely related to emetine. The primary structural difference is the presence of a hydroxyl group at the C-6' position of the isoquinoline (B145761) moiety, in contrast to the methoxy (B1213986) group found in emetine. nih.gov This seemingly minor change has been shown to impact its biological activity and toxicity. nih.gov

Psychotrine is another ipecac alkaloid that is structurally distinct due to an endocyclic double bond within the isoquinoline ring system. It also possesses a phenolic hydroxyl group. nih.gov

O-methylpsychotrine , as its name suggests, is the O-methylated derivative of psychotrine. A study has shown that the imine functionality at positions 1' and 2' is a critical structural feature for its selective inhibitory activity against HIV-1 reverse transcriptase, a property not observed in emetine.

Protoemetine is a biosynthetic precursor to emetine and cephaeline. nih.govbiorxiv.org It is a monoterpenoid-derived tetrahydroisoquinoline alkaloid. nih.govbiorxiv.org

Table 1: Physicochemical Properties of this compound and its Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Emetine C₂₉H₄₀N₂O₄ 480.65 Methoxy group at C-6'
Dehydroemetine C₂₉H₃₈N₂O₄ 478.63 Double bond in the benzo[a]quinolizidine ring
Cephaeline C₂₈H₃₈N₂O₄ 466.61 Hydroxyl group at C-6'
Psychotrine C₂₈H₃₆N₂O₄ 464.60 Endocyclic double bond in the isoquinoline ring
O-methylpsychotrine C₂₉H₃₈N₂O₄ 478.63 O-methylated derivative of psychotrine
Protoemetine C₁₉H₂₇NO₃ 317.42 Biosynthetic precursor

Comparative Structural Analysis with Biogenetically Related Isoquinoline Alkaloids

This compound and its analogs belong to the family of ipecac alkaloids, which are biogenetically derived from the condensation of a tryptamine derivative and a seco-iridoid glucoside. These compounds are classified as monoterpenoid-derived tetrahydroisoquinoline alkaloids. nih.govbiorxiv.org Research has revealed that the biosynthesis of these complex alkaloids has evolved independently in different plant species. nih.govbiorxiv.org

The core structure of these alkaloids consists of a benzo[a]quinolizidine nucleus linked to a tetrahydroisoquinoline moiety. The variations among this compound, cephaeline, and psychotrine primarily lie in the substitution pattern on the isoquinoline ring and the degree of saturation in the benzo[a]quinolizidine system.

The structural comparison reveals the following key points:

Substitution at C-6': The difference between a methoxy group (emetine) and a hydroxyl group (cephaeline) at this position significantly influences their properties.

Saturation of the Benzo[a]quinolizidine Ring: The presence of a double bond in dehydroemetine and psychotrine alters the three-dimensional conformation of the molecule compared to the fully saturated ring system in emetine and cephaeline.

Stereochemistry: The specific stereochemical configuration at the chiral centers is crucial for the biological activity of these alkaloids.

Mechanistic Structure-Activity Relationship (SAR) Investigations of this compound Derivatives through In Vitro Studies

One of the key findings is that derivatization of the secondary amine at the N-2' position of emetine generally leads to a reduction in its potent cytotoxicity. nih.gov This suggests that an unmodified secondary amine at this position is crucial for its high activity.

Comparative studies have also highlighted the importance of the saturation of the D ring (part of the benzo[a]quinolizidine system). Analogs with a saturated D ring, like emetine, tend to exhibit higher bioactivity compared to those with an unsaturated D ring. acs.org

The antiviral activity of these compounds has also been a focus of SAR studies. For instance, in the context of anti-HIV activity, O-methylpsychotrine was found to be a potent inhibitor of HIV-1 reverse transcriptase, while emetine was inactive. This difference in activity was attributed to the presence of the imine functionality at positions 1' and 2' in O-methylpsychotrine, which is absent in emetine.

The following table summarizes some of the reported in vitro activities of this compound and its analogs:

Table 2: In Vitro Biological Activities of this compound and Analogs

Compound Biological Activity Cell Line/Target IC₅₀ / EC₅₀
Emetine Cytotoxicity PC3 (Prostate Cancer) 0.0237 µM nih.gov
Emetine Cytotoxicity LNCaP (Prostate Cancer) 0.0329 µM nih.gov
Cephaeline Antiviral (Zika Virus) Vero cells Potent inhibition reported nih.gov
Cephaeline Antiviral (Ebola Virus) Vero cells Potent inhibition reported nih.gov
O-methylpsychotrine HIV-1 RT Inhibition Enzyme assay Potent inhibition reported
Emetine HIV-1 RT Inhibition Enzyme assay Inactive

These findings underscore the subtle yet significant impact of structural modifications on the biological activity of this compound and its analogs. The presence of a hydroxyl versus a methoxy group, the degree of saturation in the ring system, and the nature of the substituent at the N-2' position are all critical determinants of their potency and selectivity. This knowledge is instrumental in guiding the rational design of new derivatives with improved therapeutic properties.

Molecular and Cellular Mechanisms of Action of Emetamine

Inhibition of Macromolecular Biosynthesis at the Cellular Level

Emetamine, through its functional relationship with emetine (B1671215), is understood to exert its cellular effects by inhibiting the synthesis of crucial macromolecules. Emetine is a potent inhibitor of both ribosomal and mitochondrial protein synthesis researchgate.net. This inhibition of protein biosynthesis is a primary mechanism through which emetine impacts cellular functions. Furthermore, emetine interferes with the synthesis and activities of DNA and RNA researchgate.net. However, studies have clarified that emetine's effect on DNA replication, including the synthesis of both leading and lagging DNA strands, is a consequence of its proteosynthesis inhibition, rather than a direct targeting of DNA replication machinery or Okazaki fragments nih.gov. The acute block of proteosynthesis by emetine temporally precedes its effects on DNA replication, supporting the hypothesis that its impact on DNA synthesis is mediated by protein synthesis inhibition nih.gov.

Molecular Interactions with Ribosomal Subunits and Associated Proteins

A key molecular target for this compound, based on studies of emetine, is the ribosome, the cellular machinery responsible for protein synthesis. Emetine interacts with the E-site of the ribosomal small subunit, specifically the Plasmodium falciparum 80S ribosome elifesciences.orgnih.govnih.gov. This interaction shares a similar binding site with the antibiotic pactamycin. By binding to this site, emetine delivers its therapeutic effect by blocking mRNA/tRNA translocation, a critical step in protein translation elifesciences.orgnih.govnih.gov. Cryo-electron microscopy (cryo-EM) studies have provided atomic-resolution insights into this binding, revealing features of the parasitic ribosome that are not found in the human form, suggesting potential for selective targeting elifesciences.orgnih.gov.

Induction of Programmed Cell Death Pathways

This compound, via mechanisms observed for emetine, is a strong inducer of programmed cell death, particularly apoptosis, in various human tumor cell lines, including gastric cancer (GC) cells and leukemia cells researchgate.netnih.govnih.govnih.govnih.gov. Research indicates that emetine induces apoptosis through several characteristic events:

Phosphatidylserine exposure: A hallmark of early apoptosis, observed in cells treated with emetine nih.gov.

Mitochondrial depolarization: Emetine leads to the depolarization of the mitochondrial membrane, a critical event in the intrinsic apoptotic pathway nih.gov.

DNA fragmentation: A late-stage apoptotic event, also demonstrated in response to emetine nih.gov.

Caspase activation: Emetine activates several caspases, including caspase-3, caspase-9/6, and caspase-8 nih.govnih.gov. Studies suggest that apoptosis induction by emetine is primarily mediated via the mitochondrial pathway, as cells overexpressing Bcl-2 (an anti-apoptotic protein) are less sensitive to emetine, while caspase-8-deficient cells react similarly to wild-type cells nih.gov.

p53 independence: The induction of apoptosis by emetine appears to be independent of p53 expression nih.gov.

Regulation of pro-apoptotic factors: Emetine can down-regulate anti-survival genes and up-regulate pro-apoptotic signaling molecules nih.gov.

Detailed research findings on emetine's apoptosis induction are summarized in the table below:

Apoptotic Event / FactorObservation in Emetine-Treated Cells (e.g., Jurkat T-cells)Reference
Phosphatidylserine ExposureInduced nih.gov
Mitochondrial DepolarizationInduced nih.gov
DNA FragmentationInduced nih.gov
Caspase-3 ActivationDemonstrated nih.gov
Caspase-9/6 ActivationDemonstrated nih.gov
Caspase-8 ActivationDemonstrated nih.gov
Bcl-2 Overexpression SensitivityDecreased sensitivity to emetine nih.gov
p53 Expression InfluenceDoes not seem to play a role nih.gov
Lamin B1 CleavageN-terminal fragment identified (cleaved by caspase-6) nih.gov

Modulatory Effects on Intracellular Signaling Cascades

This compound, through the action of emetine, has been shown to modulate multiple intracellular signaling pathways, contributing to its observed cellular effects, particularly in anticancer contexts. In gastric cancer (GC) cells, emetine regulates several key signaling axes researchgate.netnih.govnih.gov:

MAPKs (Mitogen-Activated Protein Kinases): Emetine influences MAPK signaling, with observed elevation in the phosphorylation of p38 and JNK, which can contribute to inducing cellular apoptosis nih.gov.

Wnt/β-catenin pathway: Emetine effectively down-regulates pivotal proteins in the Wnt/β-catenin signaling cascade, including GSK-3β, active-β-catenin, Axin2, LEF1, and the downstream target protein Cyclin D1 nih.gov.

PI3K/AKT pathway: Emetine also regulates the PI3K/AKT signaling cascade researchgate.netnih.gov.

Hippo/YAP pathway: The Hippo/YAP signaling cascade is another pathway regulated by emetine, and its modulation in GC cells was not previously observed in other tumor types researchgate.netnih.gov.

These modulatory effects on signaling pathways underscore the multifaceted mechanism of action of this compound/emetine in inhibiting cell proliferation, inducing apoptosis, and blocking cell migration and invasion researchgate.netnih.govnih.gov.

Direct Interaction with Nucleic Acids

While emetine has been reported to interfere with the synthesis and activities of DNA and RNA, this interference is primarily an indirect effect resulting from its inhibition of protein biosynthesis researchgate.netnih.gov. Emetine blocks DNA replication by inhibiting proteosynthesis, and the acute block of protein synthesis precedes its effects on DNA replication nih.gov. Therefore, the mechanism of action does not involve direct interaction with nucleic acids, such as DNA intercalation, but rather an indirect impact through the disruption of protein synthesis essential for nucleic acid processes nih.gov.

In Vitro Receptor Binding and Target Engagement Studies

For this compound, as with emetine, the primary "target engagement" identified through in vitro studies is its interaction with the ribosome. Cryo-EM studies have elucidated the binding of emetine to the E-site of the ribosomal small subunit in Plasmodium falciparum, demonstrating a direct molecular interaction that leads to the inhibition of mRNA/tRNA translocation elifesciences.orgnih.govnih.gov. This ribosomal binding represents a critical target engagement for its anti-protozoan and protein synthesis inhibitory activities. While the term "receptor binding" often implies interactions with classical protein receptors (e.g., G-protein coupled receptors, enzyme active sites), in the context of this compound and its related alkaloids, the ribosome serves as the key macromolecular target for its inhibitory effects on translation.

Advanced Analytical Methodologies for Emetamine Research

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are indispensable for separating, identifying, and quantifying Emetamine in complex research samples, ensuring its purity and accurate concentration.

High-Performance Liquid Chromatography (HPLC) HPLC is widely utilized for the analysis of this compound and its structurally related ipecac alkaloids, such as emetine (B1671215) and cephaeline (B23452) semanticscholar.orgresearchgate.net. This technique offers high resolution and sensitivity, making it suitable for both purity assessment and quantitative analysis.

Purity Assessment: HPLC can effectively separate this compound from impurities and other co-occurring alkaloids in plant extracts or synthetic preparations. The presence of multiple peaks in an this compound sample chromatogram indicates impurities, while a single, well-defined peak suggests high purity.

Quantification: For quantitative analysis, HPLC systems equipped with UV detectors are commonly employed. Emetine and cephaeline, closely related to this compound, have been quantitatively analyzed using HPLC with UV detection at 285 nm semanticscholar.org. A hypersil silica (B1680970) gel column (4mm i.d x 15 cm) with a mobile phase consisting of chloroform-methanol-triethylamine (273:27:0.05) has been reported for the analysis of these alkaloids, with a flow rate of 1 ml/min semanticscholar.org. For enhanced sensitivity, particularly at lower concentrations, emetine has been analyzed by HPLC following oxidative activation to a fluorescent product, enabling detection down to 10 ng/ml of plasma nih.govnih.gov.

Gas Chromatography (GC) Gas chromatography is another powerful separation technique, particularly useful for volatile or thermally stable compounds, or those that can be derivatized to become so.

Purity Assessment and Quantification: GC, often coupled with a mass spectrometer (GC-MS), is a valuable tool for this compound analysis nih.gov. For many nitrogen-containing organic compounds, including amphetamines, derivatization is often required prior to GC analysis to improve volatility, reduce tailing, and enhance chromatographic performance and detection sensitivity restek.com. This principle can be applied to this compound, where suitable derivatization agents would convert it into a more GC-amenable form, allowing for its separation and quantification.

Chromatographic TechniqueApplication in this compound ResearchTypical Detection MethodKey Parameters (for related alkaloids)
High-Performance Liquid Chromatography (HPLC)Purity assessment, quantification in extracts and biological samplesUV-Vis Spectroscopy (e.g., 285 nm), Fluorescence (after derivatization)Hypersil silica gel column; Chloroform-methanol-triethylamine mobile phase; Flow rate: 1 mL/min semanticscholar.org
Gas Chromatography (GC)Purity assessment, quantification (often coupled with MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)Requires derivatization for optimal performance restek.com

Mass Spectrometry-based Approaches for Identification and Metabolite Profiling (e.g., LC-MS, GC-MS, MS/MS)

Mass spectrometry (MS) techniques are crucial for the unambiguous identification of this compound, structural elucidation, and the profiling of its metabolites, offering high specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of GC with the identification capabilities of MS. Spectral information for this compound obtained via GC-MS is available, indicating its applicability for the compound's characterization nih.gov. This technique is particularly useful for analyzing volatile or semi-volatile compounds after appropriate sample preparation, including derivatization if necessary, to enhance thermal stability and fragmentation patterns for identification restek.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) LC-MS and LC-MS/MS are highly versatile techniques for this compound research, especially when dealing with complex biological matrices or when this compound is present in low concentrations. LC-MS/MS offers significant advantages over GC-MS, such as simpler sample preparation procedures and fewer analytical concerns related to thermal degradation or injection port chemistry nih.gov.

Identification: High-resolution tandem mass spectrometry (LC-MS/MS) has been successfully employed for the identification of ipecacuanha alkaloids, including this compound, in pharmaceutical relics researchgate.net. This involves comparing the fragmentation patterns and retention times with authentic standards.

Metabolite Profiling: MS/MS allows for the fragmentation of precursor ions into product ions, providing detailed structural information. This capability is invaluable for identifying and profiling this compound's metabolites in biological systems, which is critical for understanding its metabolic pathways.

Direct Analysis in Real Time Tandem Mass Spectrometry (DART-MS/MS): DART-MS/MS offers a rapid screening method for alkaloids in ipecac, including this compound, enabling quick identification without extensive sample preparation researchgate.net.

Mass Spectrometry TechniqueApplication in this compound ResearchAdvantages
Gas Chromatography-Mass Spectrometry (GC-MS)Identification, purity confirmationProvides characteristic mass spectra for identification, useful for volatile or derivatized compounds
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Identification, quantification, metabolite profiling in complex matricesHigh sensitivity and specificity, less sample preparation, robust for thermally labile compounds
Direct Analysis in Real Time Tandem Mass Spectrometry (DART-MS/MS)Rapid screening and preliminary identificationMinimal sample preparation, fast analysis

Spectroscopic Methods for Detection and Characterization in Research Applications (e.g., UV-Vis Spectroscopy, Infrared Spectroscopy)

UV-Vis Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for the detection and quantification of this compound, especially when it contains chromophores that absorb UV or visible light. Given that related ipecac alkaloids like emetine and cephaeline are detected by UV at 285 nm in HPLC applications, this compound is expected to exhibit characteristic absorption in a similar region due to its shared isoquinoline (B145761) chromophore semanticscholar.org. This method is suitable for determining the concentration of this compound in solutions based on its characteristic absorbance maximum.

Infrared Spectroscopy (IR/FTIR) Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for the qualitative characterization of this compound. It provides a unique "fingerprint" of the molecule by identifying the vibrational modes of its functional groups cuni.czkemet.co.ukdelongamerica.com.

Functional Group Identification: The presence of methoxy (B1213986) groups, nitrogen atoms within the isoquinoline and quinolizine rings, and various C-H bonds in this compound's structure would give rise to distinct absorption bands in the infrared spectrum. For example, C-O stretches from the methoxy groups, N-H stretches (if any, depending on the specific structure), and aromatic C=C stretches would all contribute to the IR spectrum, aiding in structural confirmation nih.govgoogle.comresearchgate.netresearchgate.net.

Purity and Identity Confirmation: By comparing the IR spectrum of a research sample with that of an authentic this compound standard, researchers can confirm the identity and assess the purity of the compound.

Spectroscopic TechniqueApplication in this compound ResearchInformation Provided
UV-Vis SpectroscopyDetection, quantificationCharacteristic absorbance maxima (e.g., ~285 nm for related alkaloids), concentration determination
Infrared Spectroscopy (IR/FTIR)Functional group identification, structural confirmation, purity assessmentMolecular fingerprint, presence of specific chemical bonds and functional groups

Electrochemical Methods in this compound Analysis for Research Purposes

Electrochemical methods involve the interaction of a chemical substance with an electrode, leading to measurable electrical signals. While direct, detailed research findings specifically on electrochemical methods for this compound are not extensively reported in the provided search results, the general principles suggest their potential applicability.

Principles of Application: this compound, as an alkaloid containing nitrogen atoms and aromatic systems, may possess electroactive properties, meaning it can undergo oxidation or reduction at an electrode surface. This electrochemical activity can be exploited for its detection and quantification.

Coupling with Chromatography: Electrochemical detection is often coupled with chromatographic techniques, particularly HPLC, to achieve high sensitivity and selectivity for electroactive compounds edwiserinternational.com. For example, HPLC with electrochemical detection has been used for the determination of amphetamines, which are also nitrogen-containing organic compounds edwiserinternational.com. This hyphenated approach allows for the separation of this compound from other components in a complex matrix, followed by its sensitive electrochemical detection.

Research Potential: Further research could explore the specific electrochemical behavior of this compound, including its oxidation potentials and optimal electrode materials, to develop sensitive and selective electrochemical assays for its analysis in various research applications.

Computational and Theoretical Studies of Emetamine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand), such as Emetamine, when bound to a larger molecule (receptor), typically a protein or enzyme researchgate.netresearchgate.netnih.gov. The primary goal of molecular docking is to characterize the behavior of small molecules within the binding site of target proteins and to elucidate fundamental biochemical processes nih.gov. It aims to predict the ligand-receptor complex structure by sampling various conformations of the ligand within the receptor's active site and then ranking these conformations using a scoring function that estimates binding affinity nih.gov.

This technique is instrumental in structure-based drug design, allowing researchers to virtually screen large compound libraries to identify potential drug candidates based on their predicted binding modes and affinities researchgate.netresearchgate.net. Molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex, providing insights into the molecular mechanisms of action researchgate.net. For a compound like this compound, molecular docking could be employed to predict its binding to various enzymes or receptors, thereby suggesting potential biological targets or mechanisms of action.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational techniques that simulate the dynamic behavior of molecular systems over time nih.govnih.govmdpi.com. Unlike static docking studies, MD simulations provide a time-dependent view of molecular interactions, allowing for the investigation of conformational changes, flexibility, and stability of both the ligand and the receptor nih.govmdpi.comresearchgate.net. This method is particularly valuable for understanding the stability of protein-ligand complexes and the dynamic nature of their interactions in a simulated physiological environment, often including explicit solvent molecules mdpi.comnih.govnih.gov.

MD simulations can offer insights into:

Conformational Changes: How this compound and its potential target proteins change their shapes upon binding.

Binding Dynamics: The stability of the this compound-target complex over time, including the formation and breaking of specific interactions nih.govresearchgate.net.

Energetic Information: Estimation of protein-ligand binding energy, which is crucial for lead optimization mdpi.commdpi.com.

For this compound, MD simulations could be used to validate docking poses, assess the stability of predicted complexes, and explore the flexibility of its binding to a target, providing a more comprehensive understanding of its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic and Design Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of compounds and their biological activity researchgate.netnih.govfrontiersin.org. QSAR models aim to predict the activity of new molecules based on their structural and physicochemical features researchgate.net. By analyzing a dataset of compounds with known structures and biological activities, QSAR models identify molecular descriptors (e.g., electronic, steric, hydrophobic properties) that correlate with the observed activity researchgate.netfrontiersin.org.

The insights gained from QSAR models can be used for:

Mechanistic Understanding: Identifying specific structural features of this compound that are crucial for its biological activity mdpi.com.

Compound Design: Guiding the design of new this compound derivatives with improved potency or selectivity by suggesting favorable structural modifications researchgate.net.

Virtual Screening: Rapidly predicting the activity of large libraries of compounds, thereby prioritizing synthesis and experimental testing researchgate.net.

While specific QSAR studies on this compound are not detailed in the provided information, this methodology could be applied to this compound and its analogs to understand the structural determinants of its activity and to rationally design compounds with enhanced properties.

In Silico Prediction of this compound's Biological Activity and Interaction Profiles

In silico prediction encompasses a broad range of computational methods used to forecast various biological activities and interaction profiles of chemical compounds, including this compound nih.govnih.govplos.org. These predictions are based on the structure-activity relationships derived from previously conducted preclinical and clinical studies researchgate.net. A key component of in silico studies involves determining the physicochemical and pharmacokinetic properties of small molecules, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties nih.govplos.orgscialert.net.

Tools like Prediction of Activity Spectra for Substances (PASS) are widely used to predict the biological activities for molecules based on their structural descriptors nih.gov. For this compound, in silico prediction could offer preliminary insights into:

Potential Biological Activities: Predicting a spectrum of possible pharmacological effects or therapeutic applications nih.gov.

Interaction Profiles: Identifying potential protein targets or pathways that this compound might modulate.

Drug-likeness and ADMET: Assessing properties such as oral bioavailability, membrane permeability, and potential metabolic pathways, which are critical for early drug development nih.govplos.orgscialert.net.

These predictions, while not definitive, can help prioritize this compound for further experimental investigation by highlighting its most promising attributes and potential liabilities.

Homology Modeling and Protein Structure Prediction Relevant to this compound's Cellular Targets

Homology modeling, also known as comparative modeling, is a computational approach used to generate three-dimensional (3D) structures of protein targets when experimental structures are unavailable nih.govresearchgate.netresearchgate.net. This method relies on the principle that evolutionarily related proteins share similar sequences and, more importantly, similar 3D structures researchgate.netresearchgate.net. If a protein (target) has a sufficiently similar amino acid sequence to a protein with a known experimental 3D structure (template), a reliable model of the target protein can be constructed nih.govresearchgate.netresearchgate.net.

The steps involved in homology modeling typically include identifying suitable templates, aligning the target sequence with the template(s), building the 3D model, refining the model, and validating its quality nih.govresearchgate.net. For a compound like this compound, the ability to predict the 3D structures of its potential cellular targets is crucial for structure-based drug design efforts, such as molecular docking and dynamics simulations. High-quality homology models can provide invaluable insights into the molecular basis of protein function and facilitate the design of drugs that interact with these targets nih.gov.

Emetamine As a Research Tool in Molecular and Cell Biology

Utilization in Investigating Eukaryotic Protein Synthesis Mechanisms

Emetamine has been cited as a compound utilized in research to study the mechanisms of protein synthesis and cellular processes. ebsco.com Specifically, it is reported to inhibit the 60S ribosomal subunit, thereby serving as a valuable compound for understanding the translation process in cells. ebsco.com

However, it is important to note that much of the detailed mechanistic understanding of protein synthesis inhibition by related compounds, such as Emetine (B1671215), points to an interaction with the 40S ribosomal subunit. Emetine, for instance, is known to bind to the 40S subunit of the ribosome, preventing translocation of the tRNA-mRNA complex and inhibiting aminoacyl-tRNA transfer. nih.govnih.gov The maximal inhibition of translation by Emetine can be achieved at concentrations as low as 1 µM. nih.gov Studies using Emetine have demonstrated its reversible inhibition of protein synthesis in eukaryotic cells, such as Chinese hamster ovary (CHO) cells. emory.edu The isolation of mutant cells resistant to Emetine, where protein synthesis remains uninhibited, has provided insights into the molecular lesions within the protein synthesis machinery. emory.edu

The specific detailed research findings and data tables directly demonstrating this compound's (PubChem CID 442217) unique role and precise mechanism in investigating eukaryotic protein synthesis, distinct from Emetine, are not widely elaborated in the current search results.

Applications in the Study of Ribosomal Function and Biogenesis

While the inhibition of protein synthesis inherently impacts ribosomal function, specific applications of this compound (PubChem CID 442217) as a dedicated tool for studying ribosomal biogenesis (the complex process of ribosome assembly) are not extensively detailed in the provided literature. Ribosome biogenesis in eukaryotes is a highly intricate process involving hundreds of non-ribosomal factors and occurring across multiple cellular compartments, including the nucleolus and cytoplasm. Disruptions in ribosome biogenesis can lead to significant cellular consequences, including proteotoxicity and altered cell growth.

The available information on this compound primarily focuses on its reported inhibitory effect on the 60S ribosomal subunit, which relates to ribosomal function during translation. ebsco.com However, comprehensive studies or methodologies that employ this compound (PubChem CID 442217) specifically to dissect the various stages or regulatory aspects of ribosome biogenesis are not prominently documented.

Contribution to Understanding Cellular Metabolic Pathways and Regulation

Research concerning this compound's contribution to understanding cellular metabolic pathways and their regulation primarily pertains to the compound's own biosynthesis and accumulation, which is described as a highly regulated process. There is no substantial evidence in the provided search results to suggest that this compound (PubChem CID 442217) is widely employed as a research tool or probe to investigate other, broader cellular metabolic pathways or their regulatory mechanisms. The study of metabolic pathways often involves techniques like fluxomics, which utilizes labeled molecules to monitor metabolic fluxes and protein-metabolite interactions. While chemical tools are increasingly used to monitor and modulate lipid metabolism and enzyme kinetics, this compound's specific role in these broader metabolic investigations is not documented.

Q & A

Basic: What analytical techniques are recommended to verify Methoxetamine purity in experimental settings?

To ensure purity, researchers should employ a combination of 1H nuclear magnetic resonance (NMR) spectroscopy , high-performance liquid chromatography (HPLC) , and certificates of analysis (CoA) . These methods validate structural integrity, quantify impurities, and confirm batch-specific purity. Suppliers should provide watermarked NMR spectrographs and HPLC chromatograms for transparency . If synthesis challenges prevent impurity isolation (e.g., nitrosamines), justify the absence through structural stability assessments, reaction pathway analyses, and literature comparisons .

Basic: What safety protocols are critical for handling Methoxetamine in laboratory settings?

Methoxetamine requires:

  • Precision weighing tools (digital scales with ±5 mg accuracy) to avoid dosage errors.
  • Ventilated environments to mitigate inhalation risks.
  • Strict prohibition of in vivo human testing due to its unapproved status and potential toxicity .
    Document all safety measures in experimental protocols to align with institutional review board (IRB) or animal ethics committee standards.

Advanced: How can researchers design reproducible pharmacokinetic studies for Methoxetamine?

Key methodological considerations:

  • Population pharmacokinetic modeling : Use nonlinear mixed-effects models (e.g., NONMEM) to account for inter-individual variability, residual error, and cross-study differences .
  • Data standardization : Extract parameters like administration route, dosage, and sampling intervals systematically. For example:
ParameterExample Value (Ketamine Model)Source
NMDA receptor affinity (Ki)530 nM (rat, racemic)
  • Real-world evidence (RWE) : Address data gaps by combining controlled trials with observational studies, acknowledging limitations in bias control .

Advanced: How should researchers resolve contradictions in Methoxetamine’s receptor binding data across studies?

Follow this workflow:

Systematic literature review : Use databases (PubMed, Scopus) with MeSH/EMTREE terms (e.g., "Methoxetamine," "NMDA receptor") to identify conflicting datasets .

Meta-regression analysis : Adjust for variables like species differences, isomer specificity (e.g., S- vs. R-enantiomers), and assay conditions. For example, Ketamine’s NMDA affinity varies 47-fold between isomers .

In silico validation : Apply molecular docking simulations to predict binding affinities and reconcile discrepancies with experimental results.

Advanced: What frameworks improve reproducibility in preclinical Methoxetamine studies?

Adopt reporting guidelines such as:

  • ARRIVE 2.0 : For transparent reporting of animal studies, including sample size justification and randomization methods .
  • PREPARE : To standardize experimental design, reducing publication bias and enhancing cross-lab comparability .
    Include raw pharmacokinetic data (individual concentration-time curves) in supplementary materials to enable independent validation .

Basic: How should researchers formulate a focused hypothesis for Methoxetamine’s mechanism of action?

Develop a hypothesis anchored in:

  • Structural analogs : Compare Methoxetamine’s stereochemistry and functional groups to Ketamine’s known NMDA receptor interactions .
  • Dose-response relationships : Use existing data (e.g., ED50 values) to define testable ranges. Example:
CompoundED50 (mg/kg)AdministrationSpeciesSource
Ketamine25IntravenousMouse
  • Clearly state independent (e.g., dosage) and dependent variables (e.g., locomotor activity) in the research question .

Advanced: What strategies mitigate bias in systematic reviews of Methoxetamine’s therapeutic potential?

  • Comprehensive search strategy : Combine database queries (PubMed, Embase) with manual reference-list screening to capture gray literature .
  • Risk-of-bias assessment : Use tools like ROBIS to evaluate study quality, focusing on blinding, attrition, and conflict of interest .
  • Data synthesis : Perform subgroup analyses by study design (e.g., randomized controlled trials vs. observational studies) to isolate confounding factors .

Basic: What criteria define reliable sources for Methoxetamine procurement?

Prioritize suppliers who provide:

  • Third-party analytical validation : NMR, HPLC, and mass spectrometry reports.
  • Batch-specific CoAs : Detailing purity ≥98% and residual solvent levels.
  • Ethical compliance : Documentation affirming non-human use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.